molecular formula C8H13F3N2O3S B061767 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate CAS No. 174899-72-0

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate

Cat. No.: B061767
CAS No.: 174899-72-0
M. Wt: 274.26 g/mol
InChI Key: HMAHVRVKBSHMJX-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is primarily used in electrochemistry . The primary targets of this compound are therefore electrochemical processes, where it acts as a solvent or electrolyte.

Mode of Action

The compound interacts with its targets by facilitating the movement of ions in electrochemical processes . This results in enhanced conductivity and improved efficiency of the electrochemical reactions.

Biochemical Pathways

As an ionic liquid, it is known to interact with various biochemical processes, particularly those involving ion transport and electrochemical reactions .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a facilitator of electrochemical reactions. It enhances the efficiency of these reactions, leading to improved performance of electrochemical devices .

Action Environment

Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of this compound. For instance, high temperatures may lead to increased conductivity but can also lead to thermal decomposition . The compound’s stability and efficacy can also be affected by the presence of impurities such as water and other ions .

Chemical Reactions Analysis

1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-6H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAHVRVKBSHMJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049233
Record name 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-72-0
Record name 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-2,3-dimethylimidazolium triflate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 2
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 4
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 5
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Reactant of Route 6
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Customer
Q & A

Q1: How does the choice of EDMICF3SO3 as the electrolyte affect the performance of polypyrrole-based linear actuators?

A1: The research by [Stojanović et al. (2023)][1] investigated the impact of different electrolytes, including EDMICF3SO3, on the actuation properties of polypyrrole (PPy) films. While EDMICF3SO3 did enable actuation in PPy-PEO films, it didn't outperform other electrolytes like TBAPF6. The study highlights that the interaction between the electrolyte and the PPy-PEO matrix is crucial for achieving desirable actuation characteristics like high strain, strain rate, and long-term stability.

Q2: The study mentions using propylene carbonate (PC) as a solvent for the electrolytes. What is the significance of this solvent choice in the context of PPy actuator performance?

A: Propylene carbonate (PC) is a common solvent used in electrochemical applications due to its high dielectric constant and good electrochemical stability []. In the context of PPy actuators, PC facilitates ionic conductivity within the polymer matrix, allowing for efficient charge transport during the oxidation and reduction processes that drive actuation []. The choice of solvent can significantly impact the performance of the actuator by influencing ion mobility, electrolyte stability, and overall device lifetime.

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